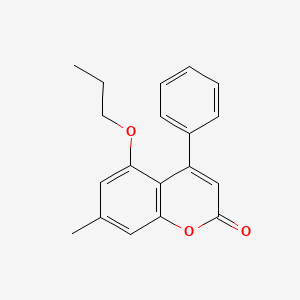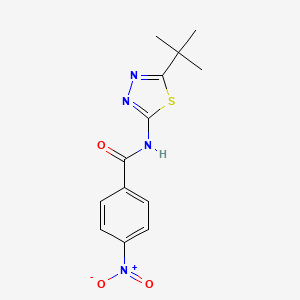
7-Methyl-4-phenyl-5-propoxy-chromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Methyl-4-phenyl-5-propoxy-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and are widely studied for their potential applications in medicinal chemistry. The chromen-2-one scaffold is a common structural motif in many natural products and synthetic drugs, making it a valuable target for chemical synthesis and biological evaluation.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-4-phenyl-5-propoxy-chromen-2-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-phenyl-2H-chromen-2-one with 7-methyl-5-propoxybenzaldehyde in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetone at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be applied to minimize the environmental impact of the synthesis .
化学反応の分析
Types of Reactions
7-Methyl-4-phenyl-5-propoxy-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chromen-2-one moiety to dihydrochromen-2-one derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the chromen-2-one scaffold.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different biological activities .
科学的研究の応用
作用機序
The mechanism of action of 7-Methyl-4-phenyl-5-propoxy-chromen-2-one involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is attributed to its ability to inhibit key enzymes involved in bacterial and fungal cell wall synthesis. The compound’s anticancer activity is believed to result from its ability to induce apoptosis in cancer cells by activating specific signaling pathways .
類似化合物との比較
Similar Compounds
- 7-Methyl-5-((2-methyl-2-propenyl)oxy)-4-phenyl-2H-chromen-2-one
- 7-Methyl-5-(2-oxopropoxy)-4-propyl-2H-chromen-2-one
- 5-Methoxy-7-methyl-4-phenyl-2H-chromen-2-one
Uniqueness
7-Methyl-4-phenyl-5-propoxy-chromen-2-one stands out due to its unique combination of structural features, which contribute to its diverse biological activities. The presence of the propoxy group at the 5-position and the phenyl group at the 4-position enhances its ability to interact with various biological targets, making it a versatile compound for scientific research and potential therapeutic applications .
特性
分子式 |
C19H18O3 |
|---|---|
分子量 |
294.3 g/mol |
IUPAC名 |
7-methyl-4-phenyl-5-propoxychromen-2-one |
InChI |
InChI=1S/C19H18O3/c1-3-9-21-16-10-13(2)11-17-19(16)15(12-18(20)22-17)14-7-5-4-6-8-14/h4-8,10-12H,3,9H2,1-2H3 |
InChIキー |
GPLFVIIVNMYSGO-UHFFFAOYSA-N |
正規SMILES |
CCCOC1=CC(=CC2=C1C(=CC(=O)O2)C3=CC=CC=C3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[(1E)-1-(2,4-dichlorophenyl)ethylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11660927.png)
![4-[(E)-({[3-(1,2-dihydroacenaphthylen-5-yl)-1H-pyrazol-5-yl]carbonyl}hydrazono)methyl]benzoic acid](/img/structure/B11660928.png)
![N-[4-({(2E)-2-[1-(3,4-dimethoxyphenyl)ethylidene]hydrazinyl}carbonyl)phenyl]-N-methylbenzenesulfonamide](/img/structure/B11660930.png)
![2-(Morpholin-4-YL)-N'-[(E)-[3-(prop-2-EN-1-yloxy)phenyl]methylidene]acetohydrazide](/img/structure/B11660931.png)
![2,6-Di-tert-butyl-4-[pyridin-2-yl(pyrrolidin-1-yl)methyl]phenol](/img/structure/B11660951.png)
![diethyl 2-{1-[(4-tert-butylphenyl)carbonyl]-6-methoxy-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate](/img/structure/B11660957.png)
![4,4'-[(4-ethoxyphenyl)methanediyl]bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)](/img/structure/B11660963.png)

![N'-[(E)-(3,4-dihydroxyphenyl)methylidene]thiophene-2-carbohydrazide](/img/structure/B11660978.png)
![2-[(Z)-2-(3-bromophenyl)ethenyl]-3-(naphthalen-1-yl)quinazolin-4(3H)-one](/img/structure/B11660981.png)
![ethyl (2Z)-5-(1,3-benzodioxol-5-yl)-2-{[5-(2-bromo-4-nitrophenyl)furan-2-yl]methylidene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11660989.png)
![5-(4-chlorophenyl)-N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]furan-2-carboxamide](/img/structure/B11660990.png)
![N'-[(Z)-(3-Bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-YL)sulfanyl]acetohydrazide](/img/structure/B11661004.png)
![N-{4-[(2,2,4,6-tetramethylquinolin-1(2H)-yl)carbonyl]phenyl}methanesulfonamide](/img/structure/B11661016.png)
